Stereochemical Purity and Synthetic Utility vs. 2-Chloro-8-fluoroquinoline (Non-Chiral Precursor)
Unlike the achiral precursor 2-chloro-8-fluoroquinoline (CAS 124467-23-8), (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol introduces a defined stereocenter, enabling asymmetric synthesis of drug candidates. While 2-chloro-8-fluoroquinoline is a common starting material, it lacks the chiral information necessary for constructing enantiopure compounds. The (R)-configured ethanol derivative provides a >95% pure [1] chiral handle for the stereoselective elaboration of quinoline-based pharmacophores, as exemplified by its use in patented processes for LXR modulators .
| Evidence Dimension | Chiral Purity and Synthetic Versatility |
|---|---|
| Target Compound Data | >95% purity, single (R)-enantiomer [1] |
| Comparator Or Baseline | 2-Chloro-8-fluoroquinoline (CAS 124467-23-8): achiral, 95% purity |
| Quantified Difference | Presence of a defined (R)-stereocenter vs. no stereocenter |
| Conditions | Commercial analytical specifications and synthetic pathway analysis |
Why This Matters
Procurement of the enantiopure (R)-configured building block is essential for the asymmetric synthesis of drug candidates, as the corresponding (S)-enantiomer or racemic mixture would lead to distinct biological activities and regulatory hurdles.
- [1] Shanghai Coolpharm Biotechnology Co., Ltd. (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol (95%) - Product Number KH-68808. Technical Datasheet. View Source
